molecular formula C5H6N2 B065103 2-Methylene-1,2-dihydropyrimidine CAS No. 184839-44-9

2-Methylene-1,2-dihydropyrimidine

Cat. No. B065103
M. Wt: 94.11 g/mol
InChI Key: KJOJQGJAIBTBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-1,2-dihydropyrimidine (MDHP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MDHP is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 2-Methylene-1,2-dihydropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).

Biochemical And Physiological Effects

2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. 2-Methylene-1,2-dihydropyrimidine has been shown to scavenge free radicals and reduce oxidative stress in cells and tissues. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.

Advantages And Limitations For Lab Experiments

2-Methylene-1,2-dihydropyrimidine has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, 2-Methylene-1,2-dihydropyrimidine also has some limitations, including its relatively low solubility in water and its potential to undergo hydrolysis in the presence of acid or base.

Future Directions

There are several potential future directions for research involving 2-Methylene-1,2-dihydropyrimidine. One area of interest is the development of 2-Methylene-1,2-dihydropyrimidine derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Methylene-1,2-dihydropyrimidine and its potential applications in various fields of research. Finally, the development of new synthesis methods for 2-Methylene-1,2-dihydropyrimidine and its derivatives may also be an area of future research.

Synthesis Methods

2-Methylene-1,2-dihydropyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, Hantzsch reaction, and the Passerini reaction. The most common method for synthesizing 2-Methylene-1,2-dihydropyrimidine is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2-Methylene-1,2-dihydropyrimidine as the primary product.

Scientific Research Applications

2-Methylene-1,2-dihydropyrimidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. These properties make 2-Methylene-1,2-dihydropyrimidine a promising candidate for the development of new drugs and therapeutic agents.

properties

CAS RN

184839-44-9

Product Name

2-Methylene-1,2-dihydropyrimidine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

IUPAC Name

2-methylidene-1H-pyrimidine

InChI

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2

InChI Key

KJOJQGJAIBTBHR-UHFFFAOYSA-N

SMILES

C=C1NC=CC=N1

Canonical SMILES

C=C1NC=CC=N1

synonyms

Pyrimidine, 1,2-dihydro-2-methylene- (9CI)

Origin of Product

United States

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